(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine
Description
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic amine featuring a furan ring linked via a methyl group to an ethylamine backbone substituted with a 1,3-thiazole moiety. This compound belongs to a broader class of thiazole- and furan-containing amines, which are of significant interest in medicinal chemistry due to their antimicrobial, anti-inflammatory, and antiviral properties . The structural combination of furan (oxygen-containing heterocycle) and thiazole (sulfur- and nitrogen-containing heterocycle) confers unique electronic and steric properties, influencing its reactivity and biological activity.
Properties
Molecular Formula |
C10H12N2OS |
|---|---|
Molecular Weight |
208.28 g/mol |
IUPAC Name |
N-(furan-2-ylmethyl)-1-(1,3-thiazol-2-yl)ethanamine |
InChI |
InChI=1S/C10H12N2OS/c1-8(10-11-4-6-14-10)12-7-9-3-2-5-13-9/h2-6,8,12H,7H2,1H3 |
InChI Key |
ULVKCUDVWIORQB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=NC=CS1)NCC2=CC=CO2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine typically involves the acylation of pyridin-2-amine with furan-2-carbonyl chloride in propan-2-ol, followed by treatment with excess diphosphorus pentasulfide in anhydrous toluene. The resulting carbothioamide is then oxidized with potassium ferricyanide in an alkaline medium to form the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and implementing continuous flow processes to increase yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium ferricyanide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium ferricyanide in an alkaline medium.
Reduction: Sodium borohydride in a suitable solvent.
Substitution: Various electrophilic reagents under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration would introduce a nitro group, while bromination would add a bromine atom to the furan ring.
Scientific Research Applications
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine involves its interaction with specific molecular targets and pathways. The compound’s heterocyclic structure allows it to bind to various biological molecules, potentially inhibiting or activating specific enzymes and receptors. This interaction can lead to a range of biological effects, such as antimicrobial or anticancer activity .
Comparison with Similar Compounds
Key Observations :
Key Observations :
- Antiviral Potential: While 6WZU-11 targets SARS-CoV-2 PLpro via specific residue interactions, the target compound’s thiazole moiety may enable analogous binding to viral proteases, though this requires validation .
Crystallographic and Physicochemical Properties
Table 3: Crystallographic Data for Related Compounds
| Compound Name | Crystal System | Space Group | Key Interactions | Reference |
|---|---|---|---|---|
| N-(4-Chlorophenyl)-N-(furan-2-ylmethyl)thiourea (8b) | Monoclinic | P21 | N–H···S hydrogen bonds | [1] |
| N-(2,4-Dichlorophenyl)-1,3-thiazol-2-amine | Monoclinic | P21/c | π–π stacking between thiazole and benzene | [7] |
| N-(2,4,6-Trimethylphenyl)-1,3-thiazol-2-amine | Monoclinic | P21/c | C–H···π interactions | [8] |
Key Observations :
- The target compound’s crystallinity and packing may resemble monoclinic systems observed in related thiazole amines, with hydrogen bonding and π–π interactions stabilizing the lattice .
Biological Activity
(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine is a heterocyclic compound with significant potential in medicinal chemistry, particularly for its biological activities. This article explores its synthesis, biological interactions, and therapeutic implications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C10H12N2OS
- Molecular Weight : 208.28 g/mol
- IUPAC Name : this compound
This compound features a furan ring and a thiazole moiety, which are known for their reactivity and ability to interact with biological targets. The unique combination of these rings enhances its pharmacological properties.
Antimicrobial Activity
Research indicates that this compound exhibits antimicrobial properties . It has been shown to inhibit the growth of various pathogens, including bacteria and fungi. The mechanism involves binding to specific enzymes or receptors that are critical for microbial survival.
| Pathogen Type | Activity | Reference |
|---|---|---|
| Gram-positive bacteria | Inhibition observed | |
| Fungal pathogens | Effective against drug-resistant strains |
Anticancer Potential
The compound has demonstrated promising anticancer activity in vitro. Studies have reported its effectiveness against several cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
| Cell Line | IC50 Value (µM) | Effect | Reference |
|---|---|---|---|
| MCF-7 (breast cancer) | 1.61 ± 1.92 | Cytotoxic activity | |
| Jurkat (leukemia) | 4.27 | Induction of apoptosis | |
| HT-29 (colon cancer) | 0.28 | Growth inhibition |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound binds to active sites of enzymes, disrupting their function and leading to antimicrobial or anticancer effects.
- Modulation of Signaling Pathways : Interaction with cellular receptors can alter signaling pathways that regulate cell growth and apoptosis.
Study on Antimicrobial Efficacy
A recent study evaluated the antimicrobial efficacy of several thiazole derivatives, including this compound. The results indicated significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and Candida species. The compound's unique structure allowed it to effectively disrupt bacterial cell wall synthesis and fungal cell membrane integrity.
Anticancer Research
In another study focusing on the anticancer properties, the compound was tested against various human cancer cell lines. The results showed that it induced significant cytotoxicity in MCF-7 cells, with an IC50 value lower than that of standard chemotherapeutics like doxorubicin. Molecular docking studies suggested that the compound interacts with key proteins involved in cancer progression.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
